Ceralasertib, also known as Ceralasertib, is a potent and selective, orally bioavailable inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. [, ] ATR is a serine/threonine protein kinase that plays a crucial role in the DNA damage response (DDR) pathway. [] It is activated in response to replication stress, which occurs when DNA replication is stalled or impeded. [, ] In scientific research, ceralasertib is used as a tool to investigate the role of ATR in various cellular processes, including DNA repair, cell cycle regulation, and the response to DNA damage. [, ] Its selectivity for ATR makes it a valuable tool for dissecting the complex interplay of DDR pathways. [] Ceralasertib has been extensively studied in preclinical models of cancer, where it has shown promising activity as both a monotherapy and in combination with other anticancer agents, particularly those that induce DNA damage. [, , , , , , , , , , , , , , , , , , , , , ]
AZD6738 was developed by AstraZeneca and is classified as an oral small molecule inhibitor. It specifically targets the ataxia telangiectasia and Rad3-related kinase, which plays a crucial role in cellular responses to DNA damage. The compound is currently undergoing clinical trials to assess its efficacy in treating solid tumors and hematologic malignancies.
The synthesis of AZD6738 involves several key steps, starting from the preparation of intermediate compounds through various chemical reactions. The process includes:
The synthesis has been scaled up from laboratory to industrial levels, demonstrating the feasibility of producing AZD6738 in larger quantities for clinical use .
AZD6738's molecular structure features a sulfoximine moiety attached to a morpholino-pyrimidine scaffold. The chemical formula is CHNOS, with a molecular weight of approximately 304.36 g/mol. Key structural elements include:
The binding interactions with the ATR kinase involve critical hydrogen bonds that stabilize the complex, contributing to its potency .
The chemical reactivity of AZD6738 primarily involves its interactions with cellular targets rather than traditional organic reactions. Key aspects include:
These interactions result in increased sensitivity to DNA-damaging agents when used in combination therapies.
AZD6738 functions by inhibiting ATR kinase, which is activated in response to DNA replication stress. The inhibition leads to several downstream effects:
This mechanism highlights AZD6738's potential as a radiosensitizer when combined with radiation therapy .
AZD6738 exhibits several notable physical and chemical properties:
These properties are crucial for its development as an effective therapeutic agent .
AZD6738 has significant potential in oncology due to its ability to enhance the efficacy of existing cancer treatments. Key applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2